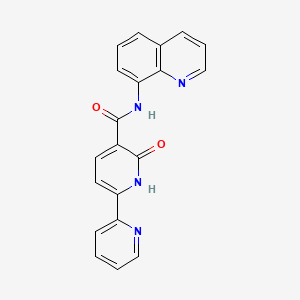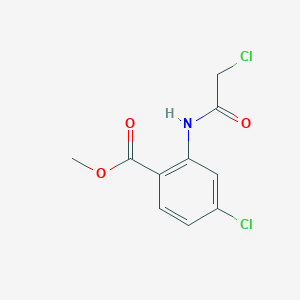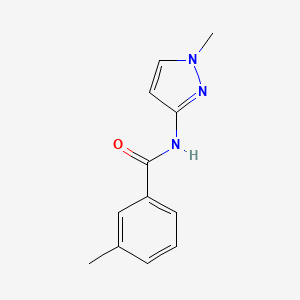![molecular formula C17H27N3O4S B7532443 1-(1-Methylsulfonylpiperidin-3-yl)-3-[(2-propan-2-yloxyphenyl)methyl]urea](/img/structure/B7532443.png)
1-(1-Methylsulfonylpiperidin-3-yl)-3-[(2-propan-2-yloxyphenyl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methylsulfonylpiperidin-3-yl)-3-[(2-propan-2-yloxyphenyl)methyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a potent inhibitor of a specific enzyme that is involved in the growth and proliferation of cancer cells.
Wirkmechanismus
The mechanism of action of 1-(1-Methylsulfonylpiperidin-3-yl)-3-[(2-propan-2-yloxyphenyl)methyl]urea involves the inhibition of an enzyme called protein arginine methyltransferase 5 (PRMT5). This enzyme is involved in the methylation of specific proteins that are required for the growth and proliferation of cancer cells. By inhibiting this enzyme, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce the expression of specific proteins that are required for cancer cell survival. In vivo studies have shown that this compound can inhibit tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(1-Methylsulfonylpiperidin-3-yl)-3-[(2-propan-2-yloxyphenyl)methyl]urea in lab experiments include its high potency and specificity for the target enzyme, PRMT5. This compound can be used to study the role of PRMT5 in cancer cell growth and proliferation, and to develop new cancer therapies that target this enzyme. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions and its potential toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for research on 1-(1-Methylsulfonylpiperidin-3-yl)-3-[(2-propan-2-yloxyphenyl)methyl]urea. One direction is to develop new analogs of this compound that have improved solubility and reduced toxicity to normal cells. Another direction is to study the role of PRMT5 in other diseases such as neurodegenerative disorders and viral infections. Additionally, this compound can be used in combination with other cancer therapies to improve their efficacy and reduce side effects.
Synthesemethoden
The synthesis of 1-(1-Methylsulfonylpiperidin-3-yl)-3-[(2-propan-2-yloxyphenyl)methyl]urea involves the reaction of two key starting materials, namely 1-methylsulfonylpiperidine and 3-(2-propan-2-yloxyphenyl)prop-2-yn-1-ol. This reaction is catalyzed by a palladium catalyst and carried out under mild reaction conditions. The product is then isolated and purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
The primary application of 1-(1-Methylsulfonylpiperidin-3-yl)-3-[(2-propan-2-yloxyphenyl)methyl]urea is in medicinal chemistry. This compound has been shown to be a potent inhibitor of a specific enzyme that is involved in the growth and proliferation of cancer cells. Therefore, it has potential applications in the development of new cancer therapies.
Eigenschaften
IUPAC Name |
1-(1-methylsulfonylpiperidin-3-yl)-3-[(2-propan-2-yloxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-13(2)24-16-9-5-4-7-14(16)11-18-17(21)19-15-8-6-10-20(12-15)25(3,22)23/h4-5,7,9,13,15H,6,8,10-12H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIUOORMBMCTPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CNC(=O)NC2CCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[4-(Difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B7532366.png)

![3-chloro-N-[2-(6-chloro-1H-benzimidazol-2-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532379.png)
![1-butylsulfonyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7532383.png)
![5-Oxo-1-[4-[(6-oxo-1-propylpyridin-3-yl)sulfamoyl]phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B7532395.png)

![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-phenylcyclopropyl)urea](/img/structure/B7532426.png)



![3-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7532466.png)
![1-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-N-propylpiperidine-1,4-dicarboxamide](/img/structure/B7532474.png)
![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea](/img/structure/B7532477.png)
